molecular formula C13H18N2O4 B4115216 N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide

N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No. B4115216
M. Wt: 266.29 g/mol
InChI Key: JDYWGYFQYKISMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide, also known as HMPE-1, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology.

Scientific Research Applications

N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide has been studied for its potential use in cancer treatment, specifically as a chemotherapeutic agent. It has also been investigated for its antibacterial and antifungal properties, as well as its ability to inhibit the growth of certain viruses. Additionally, N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide has been shown to have potential as a biosensor and in the development of new materials for drug delivery.

Mechanism of Action

N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide works by inhibiting the activity of enzymes involved in DNA replication and repair, leading to cell death. It also disrupts the cell membrane of bacteria and fungi, leading to their destruction. The exact mechanism of action for its antiviral properties is not yet fully understood.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide has low toxicity and does not cause significant damage to normal cells. However, it can cause DNA damage in cancer cells, leading to their death. It has also been shown to reduce inflammation and oxidative stress in certain animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide in lab experiments is its high purity and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide could focus on its potential use in combination with other chemotherapeutic agents for cancer treatment. It could also be investigated for its potential use in the development of new materials for drug delivery and biosensors. Further studies on its mechanism of action and potential side effects are also needed.

properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-9(8-16)14-12(17)13(18)15-10-5-4-6-11(7-10)19-2/h4-7,9,16H,3,8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYWGYFQYKISMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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